![molecular formula C17H26N2O3S B2787725 Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 296266-53-0](/img/structure/B2787725.png)
Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Mecanismo De Acción
Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate selectively targets mutant forms of EGFR, specifically the T790M mutation, which is responsible for resistance to first-generation EGFR TKIs. By inhibiting the activity of mutant EGFR, this compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical and clinical studies. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for NSCLC patients with brain metastases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate in lab experiments is its high specificity for mutant EGFR, which allows for targeted inhibition of cancer cells while minimizing damage to healthy cells. However, one limitation is that this compound may not be effective in patients without the T790M mutation, as it specifically targets this mutation.
Direcciones Futuras
Future research directions for Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate include exploring its potential in combination with other therapies, such as immune checkpoint inhibitors, to improve treatment outcomes. Additionally, further studies are needed to investigate the potential of this compound in other types of cancer that may have mutant EGFR, such as colorectal cancer. Finally, research is needed to develop new and more effective EGFR TKIs that can overcome resistance to this compound and other third-generation TKIs.
Métodos De Síntesis
Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is synthesized through a multi-step process involving the reaction of 4,5-dimethylthiophene-3-carboxylic acid with azepan-1-ylacetyl chloride to form the corresponding amide. The amide is then treated with ethyl chloroformate to form the ethyl ester, which is subsequently treated with ammonia to form this compound.
Aplicaciones Científicas De Investigación
Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate has been extensively studied in preclinical and clinical studies for the treatment of NSCLC. It has shown significant efficacy in patients with NSCLC that have developed resistance to first-generation EGFR TKIs due to the T790M mutation. This compound has also been studied in combination with other therapies, such as chemotherapy and immune checkpoint inhibitors, to improve treatment outcomes.
Propiedades
IUPAC Name |
ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-22-17(21)15-12(2)13(3)23-16(15)18-14(20)11-19-9-7-5-6-8-10-19/h4-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBESGTFNUNIHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.